molecular formula C20H34O2 B122006 17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol CAS No. 6961-15-5

17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol

Cat. No. B122006
CAS RN: 6961-15-5
M. Wt: 306.5 g/mol
InChI Key: GUBNWXDDDXQJOQ-GAXNORQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol” is a metabolite of the anabolic steroid and illegal growth promoters Norethandrolone and Ethylestrenol . It is a useful biological marker for detecting abuse of these growth promoters . This compound belongs to the class of organic compounds known as androgens and derivatives . These are 3-hydroxylated C19 steroid hormones. They are known to favor the development of masculine characteristics .


Molecular Structure Analysis

The molecular formula of “17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol” is C20H34O3 . Its molecular weight is 322.40 g/mol .

Scientific Research Applications

Environmental Impact and Aquatic Toxicity

  • Aquatic Predicted No-Effect Concentration for Synthetic Hormones : Caldwell et al. (2008) conducted a study on 17alpha-Ethinyl estradiol (EE2), a synthetic estrogen similar in structure to the compound , to derive a predicted no-effect concentration (PNEC) for EE2 in surface water. They identified reproduction in fish as the most sensitive endpoint in aquatic species, concluding a PNEC of 0.35 ng/L for EE2. This study highlights the environmental impact of synthetic hormones on aquatic ecosystems and the importance of monitoring their levels to protect aquatic life (Caldwell et al., 2008).

Pharmacological and Therapeutic Applications

  • Anabolic-Androgenic Steroid Research : A review by Pavlatos et al. (2001) on Oxymetholone, a 17alpha-alkylated anabolic-androgenic steroid and synthetic derivative of testosterone, explores its pharmacokinetics, clinical applications, and adverse effects. Though focused on a different compound, this review provides insights into the potential medical uses and effects of synthetic steroids, which could be relevant for understanding the applications of 17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol in medical research and therapy (Pavlatos et al., 2001).

Endocrine Disruption and Environmental Contaminants

  • Synthetic Estrogens in Aquatic Ecosystems : Silva and Silva (2020) reviewed the presence and effects of synthetic estrogens, including 17alpha-ethinylestradiol (EE2), in aquatic ecosystems. Their findings underscore the importance of monitoring and managing the environmental release of synthetic hormones to mitigate their impact on wildlife and ecosystems. This work aligns with the broader context of research on compounds like 17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol, emphasizing the need for environmental stewardship in the use and disposal of synthetic hormones (Silva & Silva, 2020).

Future Directions

As “17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol” is a metabolite of certain anabolic steroids, it could potentially be used in the future for more accurate and sensitive detection of steroid abuse .

properties

IUPAC Name

(3R,5S,8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h13-18,21-22H,3-12H2,1-2H3/t13-,14+,15-,16+,17+,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBNWXDDDXQJOQ-GAXNORQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC2C1(CCC3C2CCC4C3CCC(C4)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@H]3CC[C@H](C4)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001024451
Record name 17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001024451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol

CAS RN

6961-15-5
Record name 17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006961155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-61713
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61713
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001024451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17.ALPHA.-ETHYL-5.ALPHA.-ESTRANE-3.ALPHA.,17.BETA.-DIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41JO2BDJ1M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.